molecular formula C15H17F3N4S B4120905 1-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea

1-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4120905
M. Wt: 342.4 g/mol
InChI Key: NLDYXIZUWKSHLL-UHFFFAOYSA-N
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Description

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl-substituted phenyl group, and a thiourea moiety

Properties

IUPAC Name

1-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4S/c1-9(11-8-19-22(3)10(11)2)20-14(23)21-13-7-5-4-6-12(13)15(16,17)18/h4-9H,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDYXIZUWKSHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]thiourea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the thiourea moiety, to form corresponding amines.

    Substitution: The pyrazole ring and the phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfenic acids, while reduction can produce amines.

Scientific Research Applications

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N’-phenylthiourea: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    N-[1-(1H-pyrazol-4-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]thiourea: Lacks the dimethyl substitution on the pyrazole ring, which may influence its reactivity and stability.

Uniqueness

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N’-[2-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the dimethyl-substituted pyrazole ring and the trifluoromethyl-substituted phenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
1-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea

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